3-Dimethylaminomethyl-benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

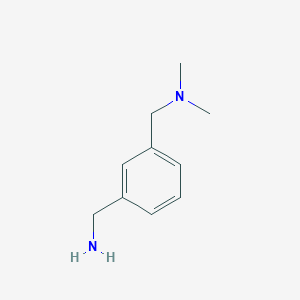

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVDYPSBXVIIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585491 | |

| Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246258-97-9 | |

| Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Dimethylaminomethyl-benzylamine: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of 3-Dimethylaminomethyl-benzylamine (CAS No: 246258-97-9), a disubstituted aromatic amine. Due to a notable absence of comprehensive experimental data in publicly accessible literature, this document combines confirmed structural information with estimated physicochemical properties derived from closely related isomers and analogous compounds. Furthermore, a generalized synthetic protocol is proposed based on established methodologies for similar chemical entities. This guide also addresses the current void in the understanding of this compound's biological activity and its potential role in signaling pathways, highlighting an opportunity for novel research.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a dimethylaminomethyl group and a benzylamine group at the meta position.

-

IUPAC Name: [3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine[1]

-

CAS Number: 246258-97-9[2]

-

Molecular Formula: C₁₀H₁₆N₂[2]

-

Molecular Weight: 164.25 g/mol [2]

-

Canonical SMILES: CN(C)CC1=CC=CC(=C1)CN

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source/Basis |

| Physical State | Liquid (estimated) | Based on similar benzylamine derivatives. |

| Boiling Point | Not available | - |

| Melting Point | Not available | The dihydrochloride salt is a solid.[1] |

| Density | Not available | - |

| Solubility | Not available | Likely soluble in organic solvents. |

| pKa | Not available | Expected to have two pKa values for the two amine groups. |

Spectroscopic Data

No experimental spectra for this compound have been identified in public databases. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals expected in the range of 7.0-7.4 ppm. The meta-substitution pattern will lead to a complex splitting pattern.

-

Benzyl CH₂ (adjacent to NH₂): A singlet expected around 3.8-4.0 ppm.

-

Benzyl CH₂ (adjacent to N(CH₃)₂): A singlet expected around 3.4-3.6 ppm.

-

N(CH₃)₂ Protons: A singlet expected around 2.2-2.4 ppm, integrating to 6 protons.

-

NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Multiple signals expected in the range of 125-140 ppm.

-

Benzyl CH₂ (adjacent to NH₂): A signal expected around 45-50 ppm.

-

Benzyl CH₂ (adjacent to N(CH₃)₂): A signal expected around 60-65 ppm.

-

N(CH₃)₂ Carbons: A signal expected around 45 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching (Aromatic): Peaks typically observed just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks typically observed just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 164.

-

Major Fragmentation Pathways: Expect benzylic cleavage to be a dominant fragmentation pathway. Common fragments would include the loss of the aminomethyl group or the dimethylaminomethyl group, leading to characteristic fragment ions.

Experimental Protocols

Proposed Synthesis: Reductive Amination

While a specific, validated synthesis protocol for this compound is not available in the literature, a plausible and common method for its preparation would be the reductive amination of 3-(dimethylaminomethyl)benzaldehyde with ammonia.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Imine Formation: Dissolve 3-(dimethylaminomethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a solution of ammonia (excess, e.g., 7N in methanol) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Make the aqueous solution basic with the addition of a suitable base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Note: This is a generalized protocol and would require optimization for yield and purity.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available information in scientific literature or databases regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other benzylamines, some of which exhibit biological activities, suggests that this compound could be a candidate for screening in various assays. However, any such potential is purely speculative at this time.

The workflow for investigating the biological potential of a novel compound like this compound would typically follow the path outlined below.

References

An In-Depth Technical Guide to 3-Dimethylaminomethyl-benzylamine (CAS 246258-97-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Dimethylaminomethyl-benzylamine, a diamine compound with potential applications in chemical synthesis and research. This document consolidates available data on its chemical and physical properties, safety information, and a plausible synthetic route.

Chemical and Physical Properties

This compound, with the CAS number 246258-97-9, is a substituted benzylamine derivative.[1][2] Its core structure consists of a benzene ring substituted with a dimethylaminomethyl group and an aminomethyl group at the meta position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 246258-97-9 |

| IUPAC Name | (3-((Dimethylamino)methyl)phenyl)methanamine |

| Synonyms | N,N-dimethyl-1-(3-(aminomethyl)phenyl)methanamine, 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine |

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol [2] |

| InChI Key | VOVDYPSBXVIIAH-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid | [3] |

| Purity | 97% | [3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of similar benzylamines is through reductive amination .[4][5][6][7] This approach would involve the reaction of a corresponding aldehyde with an amine in the presence of a reducing agent.

A logical synthetic pathway for this compound would start from 3-(dimethylaminomethyl)benzaldehyde. This aldehyde can be reacted with ammonia under reductive amination conditions to yield the final product.

Proposed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3-(dimethylaminomethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a solution of ammonia in methanol (e.g., 2 M solution, 1.5-2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at 0 °C. Sodium cyanoborohydride (NaBH3CN) is also a suitable reducing agent for this transformation.[6]

-

Workup: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Applications

Currently, there is a notable absence of published research detailing the specific biological activities or applications of this compound. However, the benzylamine scaffold is present in a variety of biologically active molecules. For instance, some benzylamine derivatives have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.[8] It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex molecules for drug discovery and development. Its bifunctional nature, possessing both a primary and a tertiary amine, makes it a versatile synthon for creating diverse chemical libraries.

Diagram 2: Potential Research Applications

Caption: Potential research applications for this compound.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is an irritant and may be harmful by ingestion and inhalation.[9] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.

Table 3: Hazard Information

| Hazard Statement | Description |

| Acute Effects | Irritant. May be harmful by ingestion and inhalation.[9] |

| Eye Contact | Causes eye irritation. Rinse cautiously with water for several minutes.[9] |

| Skin Contact | Causes skin irritation. Wash with generous quantities of running water.[9] |

| Inhalation | May cause respiratory irritation. Move person to fresh air. |

Handling and Storage:

-

Handling: Avoid prolonged exposure. Do not get in eyes, on skin, or on clothing. Use only in a chemical fume hood.[9]

-

Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place.[9]

First Aid Measures:

-

Eyes: Rinse cautiously with water for at least 15 minutes, keeping eyes open. Seek medical attention.[9]

-

Skin: Wash with generous quantities of running water and non-abrasive soap. Seek medical attention.[9]

-

Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Seek immediate medical attention.[9]

Conclusion

This compound is a chemical compound with potential utility as a synthetic intermediate. While specific experimental and biological data are currently limited in the public domain, its structure suggests versatility for applications in medicinal chemistry and materials science. The proposed synthesis via reductive amination offers a viable route for its preparation. As with any chemical reagent, adherence to strict safety protocols during handling and use is paramount. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. This compound | 246258-97-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine [cymitquimica.com]

- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 5. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Synthesis of 3-Dimethylaminomethyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-Dimethylaminomethyl-benzylamine, a diamine of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the reductive amination of 3-cyanobenzaldehyde followed by the catalytic hydrogenation of the resulting nitrile intermediate. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to aid in the replication and optimization of this synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of the tertiary amine at the formyl group of 3-cyanobenzaldehyde via a reductive amination reaction. The subsequent step focuses on the reduction of the nitrile functional group to a primary amine, yielding the final product.

Experimental Protocols

Step 1: Synthesis of 3-(Dimethylaminomethyl)benzonitrile via Reductive Amination

This procedure details the conversion of 3-cyanobenzaldehyde to 3-(Dimethylaminomethyl)benzonitrile using a Leuckart-Wallach type reaction, which is a form of reductive amination.[1] This reaction utilizes dimethylformamide as both the amine source and a reducing agent in the presence of formic acid.[1]

Materials:

-

3-Cyanobenzaldehyde

-

N,N-Dimethylformamide (DMF)

-

Formic acid (85%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-cyanobenzaldehyde (1.0 eq.) in N,N-dimethylformamide (3.0 eq.), add formic acid (2.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 140-160°C and maintain it at this temperature for 6-8 hours with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Basify the mixture to a pH of 9-10 with a 2M sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-(Dimethylaminomethyl)benzonitrile.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group in 3-(Dimethylaminomethyl)benzonitrile to a primary amine using catalytic hydrogenation. Raney Nickel is a commonly used catalyst for this transformation due to its high activity and selectivity.[2]

Materials:

-

3-(Dimethylaminomethyl)benzonitrile

-

Raney Nickel (slurry in water)

-

Ethanol

-

Ammonia solution (25% in water)

-

Hydrogen gas

-

High-pressure autoclave (Parr hydrogenator or similar)

-

Celite®

Procedure:

-

In a high-pressure autoclave, add a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol.

-

Add a solution of 3-(Dimethylaminomethyl)benzonitrile (1.0 eq.) in ethanol.

-

To suppress the formation of secondary amine byproducts, add an aqueous ammonia solution (10-20% by volume of the solvent).

-

Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 30-50 bar.

-

Heat the reaction mixture to 60-80°C with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation to yield this compound.

Data Presentation

| Step | Starting Material | Key Reagents | Catalyst | Solvent | Reaction Conditions | Yield (Typical) | Reference |

| 1 | 3-Cyanobenzaldehyde | N,N-Dimethylformamide, Formic Acid | - | N,N-Dimethylformamide | 140-160°C, 6-8 h | 70-80% | [1] |

| 2 | 3-(Dimethylaminomethyl)benzonitrile | Hydrogen Gas, Ammonia | Raney Nickel | Ethanol | 60-80°C, 30-50 bar H₂, 4-6 h | 85-95% | [2][3] |

Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: A generalized workflow for chemical synthesis.

References

Spectroscopic Profile of 3-Dimethylaminomethyl-benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Dimethylaminomethyl-benzylamine, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally-derived public data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines detailed, generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a 1,3-disubstituted benzene ring, a benzylic primary amine, and a benzylic tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 4H | Ar-H |

| ~ 3.85 | s | 2H | Ar-CH₂ -NH₂ |

| ~ 3.45 | s | 2H | Ar-CH₂ -N(CH₃)₂ |

| ~ 2.25 | s | 6H | N(CH₃ )₂ |

| ~ 1.60 | br s | 2H | NH₂ |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | Quaternary Ar-C -CH₂NH₂ |

| ~ 139 | Quaternary Ar-C -CH₂N(CH₃)₂ |

| ~ 129 | Ar-C H |

| ~ 128 | Ar-C H |

| ~ 127 | Ar-C H |

| ~ 126 | Ar-C H |

| ~ 64 | Ar-C H₂-N(CH₃)₂ |

| ~ 46 | Ar-C H₂-NH₂ |

| ~ 45 | N(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3010 - 3100 | Medium | Aromatic C-H stretch |

| 2900 - 3000 | Medium | Aliphatic C-H stretch |

| ~ 2750 - 2850 | Medium | C-H stretch (tertiary amine) |

| 1580 - 1650 | Medium to Strong | N-H bend (primary amine) |

| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |

| 1000 - 1250 | Medium | C-N stretch |

| 700 - 800 | Strong | Ar-H out-of-plane bend (m-disubstitution) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 147 | [M-NH₃]⁺ |

| 119 | [M-N(CH₃)₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [CH₂N(CH₃)₂]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum on the same instrument. Key parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024). Proton decoupling should be used.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile sample or Electrospray Ionization (ESI) for a less volatile sample.

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be a useful initial check.[1][2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Physical and chemical properties of 3-Dimethylaminomethyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminomethyl-benzylamine, with the CAS number 246258-97-9, is a substituted aromatic amine. Its structure, featuring a benzylamine core with a dimethylaminomethyl substituent at the meta position, makes it a molecule of interest for various applications in organic synthesis and potentially in the development of novel compounds with biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic approach, and safety considerations for this compound. Due to the limited availability of data in public domains, some properties and experimental details are based on structurally related compounds.

Physical and Chemical Properties

While specific experimental data for this compound is scarce, some general properties have been reported. The information available is summarized in the table below. For context, properties of the related compound N,N-Dimethylbenzylamine are also provided where available, as they may offer some indication of the expected characteristics.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | N,N-Dimethylbenzylamine (for comparison) | Source |

| CAS Number | 246258-97-9 | 103-83-3 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂ | C₉H₁₃N | [2] |

| Molecular Weight | 164.25 g/mol | 135.21 g/mol | [2] |

| Physical Form | Solid | Colorless to light yellow liquid | [1] |

| Boiling Point | Data not available | 180-183 °C | [3] |

| Melting Point | Data not available | -75 °C | [3] |

| Density | Data not available | 0.90 g/cm³ at 20 °C | [3] |

| Solubility | Data not available | 8 g/L in water | [3] |

| Vapor Pressure | Data not available | 2.4 hPa at 20 °C | [3] |

| Flash Point | Data not available | 55 °C | [3] |

| Autoignition Temperature | Data not available | 410 °C | [3] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of both a primary and a tertiary amine, as well as the aromatic ring.

-

Basicity: Like other amines, it is expected to be basic and will react with acids to form salts.

-

N-Alkylation and N-Acylation: The primary amine group is susceptible to reactions such as alkylation and acylation.

-

Reactions of the Tertiary Amine: The tertiary dimethylamino group can undergo quaternization reactions with alkyl halides.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the substitution pattern influenced by the existing activating groups.

-

Directed Ortho-Metalation: The dimethylaminomethyl group can direct ortho-lithiation when treated with strong bases like butyl lithium, allowing for further functionalization of the aromatic ring.[4]

Synthesis

A potential synthetic pathway for this compound could involve the reaction of 3-formyl-N,N-dimethylbenzylamine with ammonia or a protected form of ammonia, followed by reduction. Alternatively, starting from 3-(bromomethyl)benzylamine, a reaction with dimethylamine could yield the final product.

Below is a generalized workflow for the synthesis of a substituted N,N-dimethylbenzylamine, which could be adapted for this compound.

Figure 1: A generalized workflow for the synthesis of this compound via reductive amination.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the public domain. Researchers wishing to prepare this compound would need to adapt general procedures for the synthesis of substituted benzylamines. A general protocol for reductive amination is provided below as a starting point.

General Protocol for Reductive Amination:

-

Imine Formation: Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). Add the amine (1-1.2 equivalents) and stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise, maintaining a low temperature.

-

Work-up: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water or a dilute acid. Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) would need to be optimized for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or any involvement in signaling pathways of this compound.

However, the broader class of substituted benzylamines and compounds containing the N,N-dimethylaminomethyl moiety have been investigated for a range of biological activities. For instance, some aminobenzylnaphthols have shown bioactivity against Candida albicans[5]. The biological effects of such compounds are often dependent on the overall substitution pattern of the molecule. Further research would be required to determine if this compound possesses any significant biological properties.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is considered an irritant.[6] The toxicological properties of this compound have not been fully investigated.[6] Therefore, it should be handled with care in a well-ventilated area or a chemical fume hood.[6] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] In case of contact with skin or eyes, the affected area should be rinsed immediately and thoroughly with water.[6]

Table 2: Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Source |

| May be harmful by ingestion and inhalation. | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| Material is irritating to mucous membranes and upper respiratory tract. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. | [6] |

Conclusion

This compound is a chemical compound for which detailed experimental data is limited in the public domain. This guide has compiled the available information on its physical and chemical properties, proposed a plausible synthetic route based on established chemical reactions, and outlined the known safety considerations. Further experimental investigation is necessary to fully characterize this molecule and to explore its potential applications in research and development. Researchers should proceed with caution, employing standard laboratory safety practices when handling this compound.

References

- 1. This compound | 246258-97-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. N,N-Dimethylbenzylamine for synthesis 103-83-3 [sigmaaldrich.com]

- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 5. Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

3-Dimethylaminomethyl-benzylamine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 3-Dimethylaminomethyl-benzylamine, a chemical intermediate. Given its primary application is in chemical synthesis, this guide focuses on its fundamental physicochemical properties rather than biological signaling pathways, for which there is limited public information.

Physicochemical Properties

The essential quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H16N2 | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| CAS Number | 246258-97-9 | [1][2] |

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.

Caption: Core identifiers for this compound.

Experimental Protocols

As this compound is primarily a commercially available research chemical, detailed experimental protocols for its synthesis or use are typically proprietary to the manufacturers or are described in the context of specific research applications within scientific literature. For research use, it is recommended to refer to the supplier's documentation for handling and safety information.

Signaling Pathways and Biological Activity

There is no significant body of publicly available scientific literature to suggest that this compound has a well-characterized role in specific biological signaling pathways. Its utility is primarily as a building block in organic synthesis rather than as a bioactive molecule for drug development studies. Therefore, a diagram of signaling pathways is not applicable to this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Dimethylaminomethyl-benzylamine

Disclaimer: Specific toxicological and experimental data for 3-Dimethylaminomethyl-benzylamine (CAS No. 246258-97-9) is limited in publicly available literature. This guide is therefore substantially based on safety data for the structurally related and well-documented compound N,N-Dimethylbenzylamine (BDMA), as well as established safety protocols for aromatic and corrosive amines. Researchers must exercise caution and apply sound laboratory judgment, treating the compound as potentially hazardous.

This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines known properties, potential hazards, safe handling protocols, and emergency procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is an aromatic amine. While detailed experimental data on its physical properties are scarce, its basic chemical identifiers are well-established. For practical handling purposes, the properties of the close structural analog N,N-Dimethylbenzylamine are provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 246258-97-9 | [1] |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1][2] |

Table 2: Reference Physical Properties of Analog N,N-Dimethylbenzylamine (CAS 103-83-3)

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Odor | Aromatic, ammonia-like | [3] |

| Boiling Point | 183-184 °C | [4] |

| Density | 0.9 g/mL at 25 °C | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [3][5] |

| Storage Temperature | Store below +30°C | [4] |

Hazard Identification and Toxicology

As a member of the aromatic amine class, this compound should be treated as a hazardous substance. Aromatic amines can be corrosive, toxic, and readily absorbed through the skin.[6] The primary hazards are associated with its basicity and aromatic structure. It is expected to be corrosive to skin, eyes, and mucous membranes.[3]

Since specific toxicity data for this compound is unavailable, the following data for N,N-Dimethylbenzylamine (BDMA) should be used as a conservative estimate for risk assessment. BDMA is considered acutely hazardous by all routes of exposure.[7]

Table 3: Acute Toxicity Data for Analog N,N-Dimethylbenzylamine (BDMA)

| Test | Species | Route | Value | Source |

| LD₅₀ | Rabbit | Oral | 290 mg/kg | [4] |

| LD₅₀ | Rat | Dermal | 695 mg/kg | [4] |

| LD₅₀ | Rat | Oral | 0.65 mL/kg | [7] |

| LD₅₀ | Rabbit | Dermal (24-hr occluded) | 1.66 mL/kg | [7] |

| LC₅₀ (4-hour) | Rat, Mouse | Inhalation | 373 ppm | [7] |

Key Health Hazards:

-

Skin Contact: Causes severe skin burns. Aromatic amines are readily absorbed through the skin.[6] Even brief contact can cause irritation, while prolonged, occluded contact may lead to necrosis.[7]

-

Eye Contact: Causes serious eye damage, potentially leading to blindness.[7]

-

Inhalation: Vapors can cause irritation to the respiratory tract. High concentrations may lead to acute inflammatory changes and pulmonary congestion.[7]

-

Ingestion: Harmful if swallowed. Can cause burns to the mouth, throat, and stomach.[8]

General Laboratory Handling Protocols

Due to its corrosive and toxic nature, all handling of this compound must be performed within a certified chemical fume hood. A designated area within the laboratory should be established for its use.

Methodology for Weighing and Transfer:

-

Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood.

-

Don PPE: Wear appropriate PPE as outlined in the workflow diagram below, including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

-

Transfer: Open the main container inside the fume hood. Using a clean spatula, carefully transfer the estimated amount of the liquid into a tared, sealed container (e.g., a vial with a septum cap or a round-bottom flask with a stopper).

-

Weighing: Close the primary container. Weigh the sealed secondary container to determine the precise amount transferred.

-

Dissolution/Dilution: If making a solution, add the solvent to the receiving flask via a syringe or cannula while still inside the fume hood.

-

Cleanup: Clean any contaminated surfaces immediately. Wipe down the spatula and weigh boat with a suitable solvent (e.g., isopropanol) and dispose of the waste in a designated hazardous waste container.

Methodology for Reactions:

-

Glassware: Use oven-dried glassware assembled under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

-

Reagent Addition: Add this compound to the reaction vessel via a syringe through a septum. Always perform additions in the fume hood.

-

Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, LC-MS) by quenching a small aliquot of the reaction mixture before analysis.

-

Workup: Quench the reaction carefully, especially when using reactive reagents. Acidic workups should be performed slowly and with cooling, as the neutralization of amines is exothermic.[3]

-

Waste Disposal: All waste materials, including contaminated solvents, gloves, and paper towels, must be disposed of in properly labeled hazardous waste containers.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following workflow diagram illustrates the decision-making process for handling this compound.

Caption: PPE selection workflow for handling the compound.

Reactivity and Incompatible Materials

This compound is a basic compound and will react exothermically with acids.[3] It is incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[3] Contact with these materials should be strictly avoided.

Caption: Chemical incompatibility diagram.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15-20 minutes.[9] Do not scrub or use neutralizing solutions.[9] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air at once.[9] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting due to the risk of perforation. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response: The following flowchart outlines the general procedure for responding to a spill. Only trained personnel equipped with appropriate PPE should handle spills.

Caption: Flowchart for emergency spill response.

References

- 1. scbt.com [scbt.com]

- 2. 4-Dimethylaminomethylbenzylamine | C10H16N2 | CID 193714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]

- 5. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. content.biberk.com [content.biberk.com]

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 3-Dimethylaminomethyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylaminomethyl-benzylamine is a substituted aromatic amine containing both a primary benzylic amine and a tertiary dimethylaminomethyl group. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable, albeit not widely documented, building block in organic synthesis and medicinal chemistry. This guide elucidates the core reaction mechanisms associated with this molecule, drawing upon established principles of benzylamine and tertiary amine chemistry. Due to the limited specific literature on this compound, this document infers its reactivity from closely related structural analogs and general mechanistic studies. The information presented herein aims to provide a foundational understanding for researchers looking to utilize this compound in synthetic and drug development endeavors.

Synthesis of this compound

Proposed Synthetic Pathway:

A likely synthetic approach would begin with the nucleophilic substitution of the benzylic bromide with dimethylamine to form 3-(dimethylaminomethyl)benzonitrile. Subsequent reduction of the nitrile functionality would then yield the target primary amine.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-(Dimethylaminomethyl)benzonitrile

-

To a solution of 3-cyanobenzyl bromide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) at 0 °C, add an excess of a 40% aqueous solution of dimethylamine (2.0-3.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(dimethylaminomethyl)benzonitrile, which can be purified by column chromatography.

Step 2: Reduction of 3-(Dimethylaminomethyl)benzonitrile to this compound

-

Dissolve the 3-(Dimethylaminomethyl)benzonitrile (1.0 eq) in an ethereal solvent such as THF or diethyl ether.

-

Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting this compound by distillation or column chromatography.

Quantitative Data (Illustrative):

| Reactant | Product | Reagents | Solvent | Yield (%) |

| 3-cyanobenzyl bromide | 3-(Dimethylaminomethyl)benzonitrile | Dimethylamine | Acetonitrile | 85-95 (Estimated) |

| 3-(Dimethylaminomethyl)benzonitrile | This compound | LiAlH₄ | THF | 70-85 (Estimated) |

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Core Reaction Mechanisms

The reactivity of this compound is dictated by its two key functional groups: the primary benzylic amine and the tertiary dimethylaminomethyl moiety.

Reactions of the Primary Benzylic Amine

The primary amine at the benzylic position is a versatile nucleophile and can participate in a wide array of reactions.

N-Alkylation and N-Acylation:

Like other primary amines, the lone pair of electrons on the nitrogen atom of the benzylamine group can readily attack electrophilic centers. This allows for straightforward N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively.

Reductive Amination:

The primary amine can undergo condensation with aldehydes and ketones to form an imine intermediate. This intermediate can then be reduced in situ, typically with a mild reducing agent like sodium borohydride (NaBH₄), to yield secondary or tertiary amines. This is a highly effective method for introducing a variety of substituents onto the benzylic nitrogen.

Experimental Protocol: Reductive Amination with Benzaldehyde (General)

-

Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.

-

Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzyl-3-(dimethylaminomethyl)benzylamine.

-

Purify the product by column chromatography.[1]

Quantitative Data for Reductive Amination (Representative Yields for Benzylamines):

| Amine | Aldehyde | Reducing Agent | Solvent | Yield (%) |

| Benzylamine | Benzaldehyde | NaBH₄ | Methanol | 85-95 |

| Benzylamine | 4-Chlorobenzaldehyde | NaBH₄ | Methanol | 80-90 |

| Benzylamine | Cyclohexanone | NaBH₄ | Methanol | 75-85 |

Reductive Amination Mechanism Diagram:

Caption: General mechanism of reductive amination.

Reactions of the Tertiary Dimethylaminomethyl Group

The tertiary amine of the dimethylaminomethyl group also exhibits characteristic reactivity.

Quaternization:

The nitrogen atom of the dimethylaminomethyl group can act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. This reaction is typically carried out by treating the amine with an excess of an alkyl halide.

Directed Ortho-Metalation (DoM):

The dimethylaminomethyl group can act as a powerful directing group in ortho-lithiation reactions. The lone pair of electrons on the nitrogen can coordinate to an organolithium reagent, such as n-butyllithium, directing deprotonation to the adjacent ortho position on the aromatic ring. This creates a powerful nucleophilic center that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the 2-position of the benzylamine ring. While this has been demonstrated for N,N-dimethylbenzylamine, it is a plausible reaction for the 3-substituted isomer as well, leading to 2,3-disubstituted products.[2]

Experimental Protocol: Directed Ortho-Metalation (General for N,N-Dimethylbenzylamine)

-

Dissolve N,N-dimethylbenzylamine (1.0 eq) in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise and stir for 1-2 hours at low temperature.

-

Add the desired electrophile (e.g., an alkyl halide, carbon dioxide, etc.) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and purify.[2]

Quantitative Data for Directed Ortho-Metalation of N,N-Dimethylbenzylamine (Illustrative):

| Electrophile | Product | Yield (%) |

| CH₃I | 2-Methyl-N,N-dimethylbenzylamine | 80-90 |

| CO₂ (then H₃O⁺) | 2-(Dimethylaminomethyl)benzoic acid | 75-85 |

| (CH₃)₃SiCl | 2-(Trimethylsilyl)-N,N-dimethylbenzylamine | 85-95 |

Directed Ortho-Metalation Mechanism Diagram:

Caption: Mechanism of directed ortho-metalation.

Applications in Drug Development

The structural motifs present in this compound are found in various biologically active molecules. The dimethylamine group is a common pharmacophore in many FDA-approved drugs, contributing to properties such as solubility and receptor binding. Benzylamine derivatives have also been investigated for a range of therapeutic applications.

The versatile reactivity of this compound makes it a potentially useful scaffold for the synthesis of compound libraries for high-throughput screening. The ability to selectively functionalize both the primary and tertiary amine groups, as well as the aromatic ring, allows for the creation of a diverse range of molecular architectures.

Conclusion

This compound is a molecule with significant synthetic potential due to the presence of two distinct and reactive amine functionalities. While specific literature on this compound is sparse, its reactivity can be reliably predicted based on the well-established chemistry of benzylamines and tertiary amines. The core reaction mechanisms, including N-alkylation, N-acylation, reductive amination, quaternization, and directed ortho-metalation, provide a robust toolkit for the elaboration of this scaffold into more complex molecules for applications in materials science and drug discovery. Further research into the specific reaction kinetics and optimal conditions for these transformations will undoubtedly expand the utility of this versatile building block.

References

Methodological & Application

Application Notes and Protocols: 3-Dimethylaminomethyl-benzylamine in Cross-Coupling Reactions

Introduction

3-Dimethylaminomethyl-benzylamine is a benzylamine derivative with potential applications in organic synthesis. This document aims to provide detailed application notes and protocols for its use as a catalyst in cross-coupling reactions, a fundamental class of reactions for carbon-carbon and carbon-heteroatom bond formation. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Based on an extensive review of available scientific literature, there is currently no specific data or established protocols detailing the direct use of this compound as a primary catalyst or ligand in major cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings. Research primarily focuses on other derivatives of benzylamine or different catalytic systems.

However, the structural motifs present in this compound, namely the benzylamine and dimethylamino groups, are found in ligands known to coordinate with transition metals like palladium, which are active catalysts in cross-coupling reactions. The amine functionalities can act as directing groups or form complexes with metal centers. Therefore, the following sections provide generalized protocols for common cross-coupling reactions where a novel ligand like this compound could be investigated for its catalytic activity. These protocols are intended to serve as a starting point for researchers interested in exploring the potential of this compound.

General Experimental Workflow for Catalyst Screening

The following workflow outlines a general procedure for screening the catalytic activity of a new compound, such as this compound, in a cross-coupling reaction.

Caption: General workflow for screening the catalytic activity of this compound.

Hypothetical Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile method for the formation of carbon-carbon bonds.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (as ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (1-5 mol%), and this compound (1-10 mol%).

-

Add the base (2.0-3.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (5-10 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Application in Heck Coupling

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.

General Protocol for Heck Coupling

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium precursor (e.g., Pd(OAc)₂)

-

This compound (as ligand)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

-

In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium precursor (1-5 mol%), and this compound (2-10 mol%).

-

Add the base (1.5-2.0 mmol).

-

Add the solvent (5 mL).

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

-

Monitor the reaction by TLC or GC/LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Hypothetical Application in Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and copper complexes.

General Protocol for Sonogashira Coupling

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium precursor (e.g., Pd(PPh₃)₂Cl₂)

-

Copper co-catalyst (e.g., CuI)

-

This compound (as ligand)

-

Base (e.g., Et₃N, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 mmol), palladium precursor (1-5 mol%), copper(I) iodide (1-10 mol%), and this compound (2-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC/LC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify by column chromatography.

Data Presentation

As no experimental data is available for the use of this compound as a catalyst, the following tables are provided as templates for researchers to populate with their own experimental results when screening this compound.

Table 1: Screening of Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data |

| 2 | Pd₂(dba)₃ (1) | 2 | K₃PO₄ | Dioxane | 100 | 12 | Data |

| 3 | ... | ... | ... | ... | ... | ... | Data |

Table 2: Screening of Reaction Conditions for Heck Coupling

| Entry | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Et₃N | DMF | 120 | 24 | Data |

| 2 | Butyl acrylate | K₂CO₃ | NMP | 120 | 24 | Data |

| 3 | ... | ... | ... | ... | ... | Data |

Table 3: Screening of Reaction Conditions for Sonogashira Coupling

| Entry | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5 | Et₃N | THF | RT | 6 | Data |

| 2 | 2 | i-Pr₂NH | DMF | 50 | 4 | Data |

| 3 | ... | ... | ... | ... | ... | Data |

Conclusion

While direct evidence for the catalytic activity of this compound in cross-coupling reactions is not present in the current scientific literature, its chemical structure suggests potential as a ligand for transition metal catalysts. The protocols and templates provided in this document are intended to guide researchers in the systematic investigation of this compound's catalytic capabilities. Further experimental work is required to determine its efficacy and optimal reaction conditions in Suzuki-Miyaura, Heck, Sonogashira, and other cross-coupling reactions.

Application Notes and Protocols for 3-Dimethylaminomethyl-benzylamine in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Dimethylaminomethyl-benzylamine as a versatile scaffold in pharmaceutical research. This compound, possessing both a primary benzylic amine and a tertiary dimethylamino group, serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its structural features allow for its incorporation into compounds targeting various enzymes and receptors, particularly within the central nervous system (CNS).

The following sections detail the synthetic applications of this compound, provide exemplary experimental protocols, and summarize the biological activities of its derivatives.

Synthetic Utility and Applications

The unique structure of this compound offers two key points for chemical modification: the primary benzylic amine and the aromatic ring. The primary amine is readily functionalized through common reactions such as reductive amination, acylation, and urea formation. The dimethylaminomethyl group can influence the physicochemical properties of the final compound, such as solubility and basicity, and may also participate in key interactions with biological targets.

This scaffold is particularly useful for generating libraries of compounds for screening against various drug targets. Its derivatives have been explored as enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs).

Caption: Logical workflow for the use of the this compound scaffold.

Quantitative Data on Benzylamine Derivatives

The following tables summarize the in vitro biological activities of various benzylamine derivatives, illustrating the potential of this chemical class in drug discovery. While these examples do not specifically use the this compound scaffold, they demonstrate the potency that can be achieved with benzylamine-containing molecules.

Table 1: Benzylamine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Example IC₅₀ (µM) | Reference |

| Benzylamine-sulfonamides | Monoamine Oxidase B (MAO-B) | 0.041 | [1][2] |

| Substituted Aryl Benzylamines | 17β-Hydroxysteroid Dehydrogenase Type 3 | 0.9 | [3] |

| Benzylamine-substituted Pyrimido[4,5-c]quinolines | Casein Kinase 2 (CSNK2A) | < 0.5 | [4] |

| Acetamide Derivatives | Butyrylcholinesterase (BChE) | 3.94 | [5] |

Table 2: Benzylamine Derivatives as Receptor Ligands

| Compound Class | Target Receptor | Example Kᵢ (nM) | Receptor Subtype | Reference |

| 3-Benzylaminomorphinans | Opioid Receptor | 0.42 | Mu (MOR) | [6][7] |

| Biphenyl Amides | Complement Factor D | 3400 (IC₅₀) | - | [8] |

Experimental Protocols

The following are detailed, exemplary protocols for the derivatization of this compound.

Protocol 1: Synthesis of a Substituted Urea Derivative

This protocol describes the synthesis of a substituted urea from this compound and an isocyanate. Substituted ureas are a common motif in kinase inhibitors.

-

Materials:

-

This compound

-

4-Chlorophenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon supply for inert atmosphere

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the amine in anhydrous DCM.

-

With stirring, add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-(3-(dimethylaminomethyl)benzyl)-N'-(4-chlorophenyl)urea.

-

Caption: Experimental workflow for the synthesis of a substituted urea derivative.

Protocol 2: Reductive Amination

This protocol details the synthesis of a secondary amine derivative via reductive amination of this compound with an aldehyde.

-

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Standard laboratory glassware for reaction and work-up

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous DCE.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired secondary amine.

-

Relevant Signaling Pathways

Derivatives of benzylamine are frequently designed as ligands for G-protein coupled receptors (GPCRs), which are integral membrane proteins involved in a vast array of physiological processes. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a novel ligand derived from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, binding affinity, and functional in vitro activity of 3-benzylaminomorphinan and 3-benzylaminomorphine ligands at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Dimethylaminomethyl-benzylamine in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note: Following an extensive literature search, it has been determined that there is a significant lack of published research specifically detailing the use of 3-dimethylaminomethyl-benzylamine as a ligand in coordination chemistry. The following application notes and protocols are therefore based on established principles of coordination chemistry and analogous information from structurally related compounds. The experimental protocols provided are general and hypothetical, intended to serve as a starting point for research.

Introduction to this compound

This compound is a bifunctional organic molecule containing a primary benzylamine group and a tertiary dimethylaminomethyl group substituted at the meta position of the benzene ring. Its structure suggests potential as a chelating ligand in coordination chemistry.

-

IUPAC Name: (3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine

-

CAS Number: 246258-97-9

-

Molecular Formula: C₁₀H₁₆N₂

-

Molecular Weight: 164.25 g/mol

The presence of two nitrogen donor atoms with different steric and electronic properties—a primary amine on a flexible methylene linker and a tertiary amine also on a methylene linker—allows for several potential coordination modes.

Potential Coordination Modes

This ligand can theoretically coordinate to a metal center in several ways, making it a versatile target for synthetic coordination chemistry.

-

Bidentate Chelation (N,N): The most probable coordination mode involves both the primary and tertiary nitrogen atoms binding to a single metal center, forming a stable seven-membered chelate ring.

-

Monodentate Coordination: Either the primary or the tertiary amine could coordinate to a metal center independently. The primary amine is less sterically hindered, while the tertiary amine is more electron-rich.

-

Bridging Ligand: The ligand could bridge two metal centers, with each nitrogen atom coordinating to a different metal.

Experimental Protocols (Hypothetical)

Protocol 3.1: Synthesis of this compound Ligand

This proposed synthesis is a two-step process starting from commercially available 3-formylbenzonitrile, involving reductive amination followed by nitrile reduction.

Step 1: Synthesis of 3-(Dimethylaminomethyl)benzonitrile

-

To a round-bottom flask, add 3-formylbenzonitrile (1 eq.), dimethylamine (2.5 eq., as a 40% solution in water), and methanol (5 mL per mmol of aldehyde).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by slowly adding 1 M HCl until the pH is ~2.

-

Extract the aqueous layer with diethyl ether (3x) to remove unreacted starting material.

-

Basify the aqueous layer to pH ~12 with 6 M NaOH.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate product.

Step 2: Synthesis of this compound

-

Dissolve the intermediate 3-(dimethylaminomethyl)benzonitrile (1 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol).

-

Carefully add lithium aluminium hydride (LiAlH₄, 2 eq.) portion-wise at 0 °C under a nitrogen atmosphere.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the final ligand.

Protocol 3.2: General Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing a metal complex, for example, with palladium(II) chloride, assuming a 1:1 metal-to-ligand ratio.

-

Dissolve palladium(II) chloride (PdCl₂, 1 eq.) in acetonitrile (MeCN) or a suitable solvent. For PdCl₂, this may require heating or using a more soluble precursor like (MeCN)₂PdCl₂.

-

In a separate flask, dissolve this compound (1 eq.) in the same solvent.

-

Add the ligand solution dropwise to the stirred metal salt solution at room temperature.

-

Observe for any color change or precipitation, which may indicate complex formation.

-

Stir the reaction mixture at room temperature for 24 hours.

-

If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

-

If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form.

-

Cool the solution to induce further crystallization. Collect the solid by filtration.

-

Dry the resulting solid complex under vacuum.

-

Characterize the complex using techniques such as FT-IR, NMR, elemental analysis, and X-ray crystallography (if suitable crystals can be obtained).

Potential Applications and Data

While no specific data exists for complexes of this compound, complexes of related ligands have found applications in various fields.

-

Catalysis: Palladium complexes with aminobenzylamine-type ligands are often explored as catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electronic and steric properties of the ligand can influence the catalytic activity and stability of the complex.

-

Materials Science: Metal complexes can serve as precursors for the chemical vapor deposition (CVD) of metal thin films. For instance, platinum complexes with chelating amino ligands have been studied for this purpose.[1]

-

Bioinorganic Chemistry: The introduction of a metal center can impart biological activity to an organic molecule. Such complexes could be screened for antimicrobial or anticancer properties.

Data Presentation: As no quantitative data has been published, we present a template table that researchers could use to summarize their findings once experiments are conducted.

Table 1: Hypothetical Characterization Data for M(L)Cl₂ Complex

| Property | Method | Expected Observation/Value |

|---|---|---|

| FT-IR (N-H stretch) | ATR-IR | Shift to lower wavenumber upon coordination vs. free ligand |

| ¹H NMR (CH₂ protons) | ¹H NMR | Shift in chemical shifts of protons adjacent to N donors |

| Elemental Analysis | CHN Analysis | %C, %H, %N values should match calculated formula |

| Coordination Geometry | X-ray Diffraction | e.g., Square planar for Pd(II) |

| M-N Bond Lengths | X-ray Diffraction | Typically in the range of 2.0 - 2.2 Å |

Conclusion

This compound represents an unexplored yet potentially valuable ligand in coordination chemistry. Its bifunctional nature allows for versatile coordination modes, and its complexes could find applications in catalysis and materials science. The protocols and notes provided here offer a foundational framework for initiating research into the synthesis and characterization of its metal complexes. All protocols are general and require optimization for specific metal precursors and desired outcomes.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Dimethylaminomethyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract